Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro-
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Overview
Description
Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- is a heterocyclic compound that belongs to the class of benzimidazoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the benzimidazole and quinoline moieties in the structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloroquinoline-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, bases like sodium hydride (NaH), solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Reduction: Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-amino-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- involves its interaction with biological macromolecules:
Comparison with Similar Compounds
- Benzimidazo[1,2-a]quinoline-2,6-dicarbonitrile
- Benzimidazo[1,2-a]quinoline-6-carbonitrile, 2-bromo-
- Benzimidazo[1,2-a]quinoline-6-carbonitrile, 5-[4-(3-chloropropyl)-1H-1,2,3-triazol-1-yl]-2-fluoro-
Comparison: Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring strong electron-withdrawing groups, such as in the development of electronic materials and as a precursor for further functionalization .
Properties
CAS No. |
664327-70-2 |
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Molecular Formula |
C16H8N4O2 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile |
InChI |
InChI=1S/C16H8N4O2/c17-9-11-7-10-8-12(20(21)22)5-6-14(10)19-15-4-2-1-3-13(15)18-16(11)19/h1-8H |
InChI Key |
BEGOIWGBIIJBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])C=C3C#N |
Origin of Product |
United States |
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